Cas no 80199-91-3 (1H-Pyrazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]-)

1H-Pyrazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- structure
80199-91-3 structure
Product Name:1H-Pyrazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]-
CAS No:80199-91-3
MF:C18H18N2O2
MW:294.347724437714
CID:706098
PubChem ID:71421284
Update Time:2025-04-19

1H-Pyrazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]-
    • 1-[2-(4-phenylmethoxyphenoxy)ethyl]pyrazole
    • DTXSID60840444
    • 1-{2-[4-(Benzyloxy)phenoxy]ethyl}-1H-pyrazole
    • 80199-91-3
    • Inchi: 1S/C18H18N2O2/c1-2-5-16(6-3-1)15-22-18-9-7-17(8-10-18)21-14-13-20-12-4-11-19-20/h1-12H,13-15H2
    • InChI Key: RFRBJZJJRAPFHP-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)OCC1C=CC=CC=1)CCN1C=CC=N1

Computed Properties

  • Exact Mass: 294.136827821g/mol
  • Monoisotopic Mass: 294.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 36.3Ų
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